2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid
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Overview
Description
Preparation Methods
The synthesis of 2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid can be achieved through multi-component reactions (MCRs), which are powerful tools in organic synthesis . One of the methods involves the reaction of 3,4-dihydroisoquinoline with a sulfonyl chloride derivative and a benzoic acid derivative under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like silica-supported sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. One of the known targets is the peroxisome proliferator-activated receptor delta (PPARδ), which plays a role in regulating lipid metabolism and inflammation . The compound binds to this receptor, modulating its activity and leading to various biological effects.
Comparison with Similar Compounds
2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid can be compared with other similar compounds, such as:
Tetrahydroisoquinolines: These compounds contain the tetrahydroisoquinoline moiety and are known for their diverse biological activities.
Benzenesulfonamides: These compounds have a sulfonamide group attached to a benzene ring and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H20N2O5S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H20N2O5S/c26-22(24-21-11-4-3-10-20(21)23(27)28)17-8-5-9-19(14-17)31(29,30)25-13-12-16-6-1-2-7-18(16)15-25/h1-11,14H,12-13,15H2,(H,24,26)(H,27,28) |
InChI Key |
GYILVHHTCYNIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4C(=O)O |
Synonyms |
GW9371 |
Origin of Product |
United States |
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